molecular formula C16H21N3O3 B5840206 (4-CYCLOPENTYLPIPERAZINO)(4-NITROPHENYL)METHANONE

(4-CYCLOPENTYLPIPERAZINO)(4-NITROPHENYL)METHANONE

Cat. No.: B5840206
M. Wt: 303.36 g/mol
InChI Key: AEARGWCUWINPBN-UHFFFAOYSA-N
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Description

(4-CYCLOPENTYLPIPERAZINO)(4-NITROPHENYL)METHANONE is a chemical compound that features a piperazine ring substituted with a cyclopentyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-CYCLOPENTYLPIPERAZINO)(4-NITROPHENYL)METHANONE typically involves the reaction of 4-nitrobenzoyl chloride with cyclopentylpiperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

(4-CYCLOPENTYLPIPERAZINO)(4-NITROPHENYL)METHANONE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the cyclopentyl group can be replaced by other substituents.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Reduction: The major product is (4-CYCLOPENTYLPIPERAZINO)(4-AMINOPHENYL)METHANONE.

    Substitution: The products depend on the nucleophile used, resulting in various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-CYCLOPENTYLPIPERAZINO)(4-NITROPHENYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between piperazine derivatives and biological targets. It serves as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of (4-CYCLOPENTYLPIPERAZINO)(4-NITROPHENYL)METHANONE involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can bind to specific sites on the target, while the nitrophenyl group may participate in additional interactions, enhancing the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (4-Nitrophenyl)(piperazino)methanone
  • (4-Nitrophenyl)(piperidin-1-yl)methanone
  • (4-Nitrophenyl)(pyrrolidin-1-yl)methanone

Uniqueness

(4-CYCLOPENTYLPIPERAZINO)(4-NITROPHENYL)METHANONE is unique due to the presence of the cyclopentyl group on the piperazine ring. This structural feature can influence the compound’s physical and chemical properties, making it distinct from other similar compounds. The cyclopentyl group may enhance the compound’s stability, solubility, or binding affinity to specific targets, providing advantages in various applications.

Properties

IUPAC Name

(4-cyclopentylpiperazin-1-yl)-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c20-16(13-5-7-15(8-6-13)19(21)22)18-11-9-17(10-12-18)14-3-1-2-4-14/h5-8,14H,1-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEARGWCUWINPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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